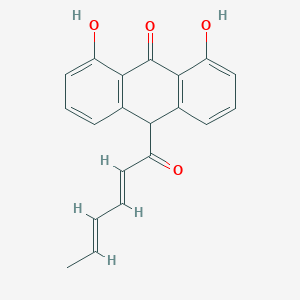
Sorbyldithranol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorbyldithranol, also known as 2,5-dihydroxy-1,4-benzoquinone, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a derivative of dithranol, a natural compound found in the bark of the South American araroba tree, which has been used for centuries as a treatment for skin diseases such as psoriasis.
Mecanismo De Acción
Sorbyldithranol exerts its effects by generating reactive oxygen species (ROS) in cells, which can lead to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This can result in cell death or activation of cellular signaling pathways that can lead to various physiological and pathological outcomes.
Efectos Bioquímicos Y Fisiológicos
Sorbyldithranol has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including prostate, breast, and lung cancer cells. It has also been shown to activate cellular signaling pathways such as the JNK and p38 MAPK pathways, which are involved in inflammation and stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using sorbyldithranol in lab experiments is its ability to induce oxidative stress in cells in a controlled manner. This allows researchers to study the effects of oxidative stress on cellular processes and to test the efficacy of various antioxidants and other compounds that can mitigate the effects of oxidative stress.
However, one limitation of using sorbyldithranol is its potential toxicity to cells at high concentrations. This can make it difficult to determine the optimal concentration to use in experiments, and can also limit its use in certain cell types or experimental conditions.
Direcciones Futuras
There are several future directions for research on sorbyldithranol. One area of interest is its potential use as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Another area of interest is its role in aging and age-related diseases, as oxidative stress is thought to play a major role in the aging process.
In addition, further research is needed to determine the optimal concentration and duration of exposure to sorbyldithranol in different experimental systems, as well as to identify any potential side effects or toxicity associated with its use.
Conclusion
Sorbyldithranol is a synthetic compound that has been widely used in scientific research due to its ability to induce oxidative stress in cells. It has been used to study the mechanisms of oxidative stress and its role in various diseases, and has shown promise as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. However, further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
Sorbyldithranol can be synthesized using a variety of methods, including oxidation of hydroquinone with lead dioxide and oxidation of catechol with silver oxide. The most commonly used method involves the oxidation of Sorbyldithranolytoluene with lead dioxide in the presence of acetic acid.
Aplicaciones Científicas De Investigación
Sorbyldithranol has been extensively used in scientific research due to its ability to induce oxidative stress in cells. It has been used to study the mechanisms of oxidative stress and its role in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
Número CAS |
118804-11-8 |
|---|---|
Nombre del producto |
Sorbyldithranol |
Fórmula molecular |
C20H16O4 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
10-[(2E,4E)-hexa-2,4-dienoyl]-1,8-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C20H16O4/c1-2-3-4-9-14(21)17-12-7-5-10-15(22)18(12)20(24)19-13(17)8-6-11-16(19)23/h2-11,17,22-23H,1H3/b3-2+,9-4+ |
Clave InChI |
NCCWBQWHEKHYDN-DSXPNFDZSA-N |
SMILES isomérico |
C/C=C/C=C/C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
SMILES |
CC=CC=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
SMILES canónico |
CC=CC=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Sinónimos |
sorbyl dithranol sorbyldithranol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



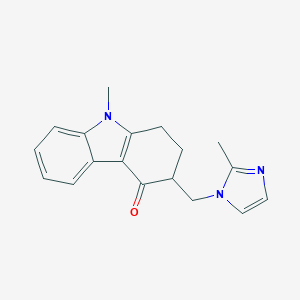

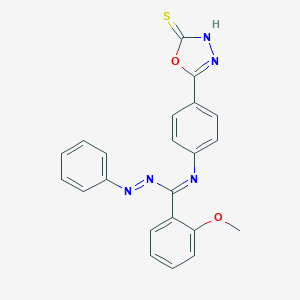
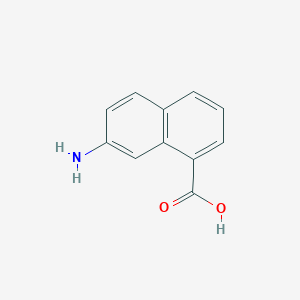
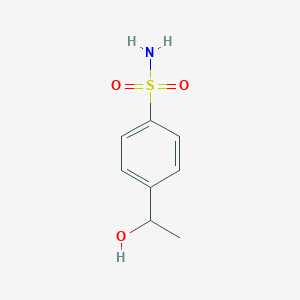
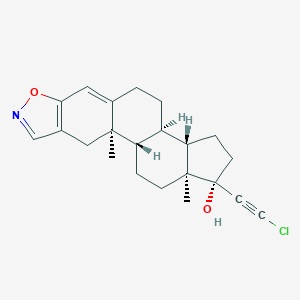
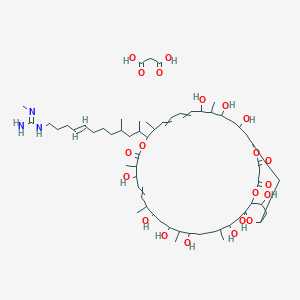
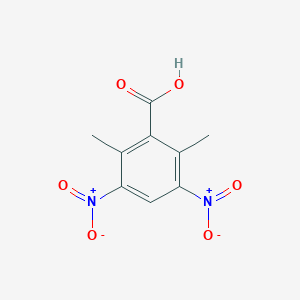
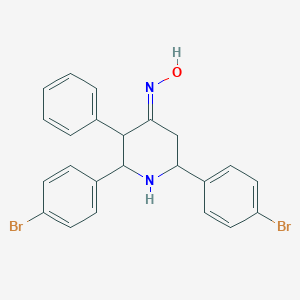
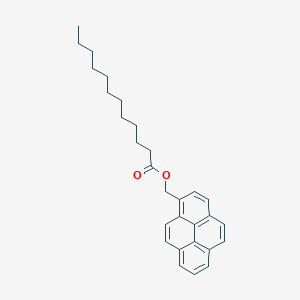
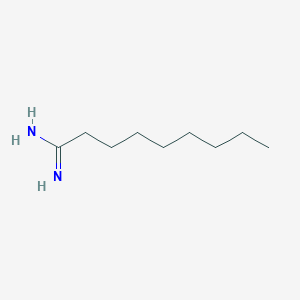
![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)
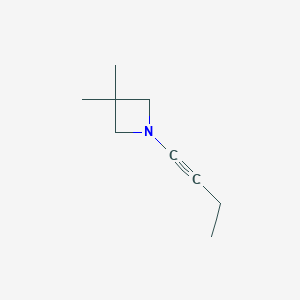
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)